Cas no 2171266-77-4 ((2R)-2-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylhexanamido-3-methylbutanoic acid)

(2R)-2-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylhexanamido-3-methylbutanoic acid 化学的及び物理的性質
名前と識別子
-
- (2R)-2-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylhexanamido-3-methylbutanoic acid
- (2R)-2-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylhexanamido]-3-methylbutanoic acid
- 2171266-77-4
- EN300-1541361
-
- インチ: 1S/C28H36N2O5/c1-18(2)25(26(32)33)30-24(31)13-14-28(3,4)15-16-29-27(34)35-17-23-21-11-7-5-9-19(21)20-10-6-8-12-22(20)23/h5-12,18,23,25H,13-17H2,1-4H3,(H,29,34)(H,30,31)(H,32,33)/t25-/m1/s1
- InChIKey: CULAVICXBIGHJU-RUZDIDTESA-N
- ほほえんだ: O(C(NCCC(C)(C)CCC(N[C@@H](C(=O)O)C(C)C)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
計算された属性
- せいみつぶんしりょう: 480.26242225g/mol
- どういたいしつりょう: 480.26242225g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 35
- 回転可能化学結合数: 12
- 複雑さ: 715
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.2
- トポロジー分子極性表面積: 105Ų
(2R)-2-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylhexanamido-3-methylbutanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1541361-5.0g |
(2R)-2-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylhexanamido]-3-methylbutanoic acid |
2171266-77-4 | 5g |
$9769.0 | 2023-05-23 | ||
Enamine | EN300-1541361-0.05g |
(2R)-2-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylhexanamido]-3-methylbutanoic acid |
2171266-77-4 | 0.05g |
$2829.0 | 2023-05-23 | ||
Enamine | EN300-1541361-500mg |
(2R)-2-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylhexanamido]-3-methylbutanoic acid |
2171266-77-4 | 500mg |
$3233.0 | 2023-09-26 | ||
Enamine | EN300-1541361-0.1g |
(2R)-2-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylhexanamido]-3-methylbutanoic acid |
2171266-77-4 | 0.1g |
$2963.0 | 2023-05-23 | ||
Enamine | EN300-1541361-10.0g |
(2R)-2-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylhexanamido]-3-methylbutanoic acid |
2171266-77-4 | 10g |
$14487.0 | 2023-05-23 | ||
Enamine | EN300-1541361-250mg |
(2R)-2-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylhexanamido]-3-methylbutanoic acid |
2171266-77-4 | 250mg |
$3099.0 | 2023-09-26 | ||
Enamine | EN300-1541361-50mg |
(2R)-2-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylhexanamido]-3-methylbutanoic acid |
2171266-77-4 | 50mg |
$2829.0 | 2023-09-26 | ||
Enamine | EN300-1541361-1.0g |
(2R)-2-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylhexanamido]-3-methylbutanoic acid |
2171266-77-4 | 1g |
$3368.0 | 2023-05-23 | ||
Enamine | EN300-1541361-0.5g |
(2R)-2-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylhexanamido]-3-methylbutanoic acid |
2171266-77-4 | 0.5g |
$3233.0 | 2023-05-23 | ||
Enamine | EN300-1541361-2.5g |
(2R)-2-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylhexanamido]-3-methylbutanoic acid |
2171266-77-4 | 2.5g |
$6602.0 | 2023-05-23 |
(2R)-2-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylhexanamido-3-methylbutanoic acid 関連文献
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
(2R)-2-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylhexanamido-3-methylbutanoic acidに関する追加情報
Compound CAS No. 2171266-77-4: (2R)-2-(6-{(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylhexanamido)-3-methylbutanoic Acid
The compound CAS No. 2171266-77-4, known as (2R)-2-(6-{(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylhexanamido)-3-methylbutanoic acid, is a highly specialized organic compound with significant applications in the fields of chemistry and biotechnology. This compound is characterized by its complex structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a hexanamide chain, and a chiral center at the 2R position. The presence of these functional groups makes it a valuable molecule in peptide synthesis and drug discovery.
Recent advancements in chemical synthesis have enabled the precise construction of this compound, leveraging the unique properties of the Fmoc group. The Fmoc group is widely recognized for its role as a protecting group in peptide synthesis due to its stability under basic conditions and ease of removal under acidic conditions. This property makes it an ideal component for constructing complex peptides and proteins with high fidelity. The integration of the Fmoc group into this compound underscores its importance in modern chemical biology.
The stereochemistry at the 2R position plays a critical role in determining the compound's biological activity. Chiral centers are pivotal in drug design, as they often dictate the molecule's interaction with biological targets such as enzymes and receptors. Recent studies have highlighted the significance of stereochemistry in optimizing pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). By controlling the stereochemistry at the 2R position, researchers can fine-tune the compound's bioavailability and efficacy.
The hexanamide chain introduces additional complexity to the molecule, contributing to its hydrophobicity and potential for forming specific interactions with biological systems. Hydrophobic interactions are fundamental in molecular recognition processes, making this compound a promising candidate for studying protein-ligand interactions. Furthermore, the dimethyl substitution on the hexanamide chain enhances the molecule's stability and rigidity, which are desirable traits in drug candidates.
Recent research has focused on the application of this compound in peptide-based drug delivery systems. The combination of an Fmoc group and a chiral center provides a versatile platform for designing self-assembling peptides that can form nanostructures capable of encapsulating therapeutic agents. These nanostructures offer enhanced drug loading capacity and targeted delivery capabilities, addressing some of the challenges associated with conventional drug delivery methods.
In addition to its role in peptide synthesis and drug delivery, this compound has shown potential in materials science. The unique combination of functional groups allows for the creation of supramolecular assemblies with tailored properties. These assemblies can be utilized in various applications, including sensors, catalysts, and biomaterials.
The synthesis of this compound involves a multi-step process that requires meticulous control over reaction conditions to ensure high yields and purity. Key steps include the selective protection of amino groups using Fmoc chemistry and stereoselective synthesis to establish the 2R configuration. Recent advancements in catalytic asymmetric synthesis have further improved the efficiency and scalability of this process.
From an environmental standpoint, researchers have explored green chemistry approaches to synthesize this compound. By utilizing biodegradable solvents and minimizing waste generation during the synthesis process, it is possible to reduce the environmental footprint associated with its production.
In conclusion, CAS No. 2171266-77-4, or (2R)-2-(6-{(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylhexanamido)-3-methylbutanoic acid, represents a cutting-edge molecule with diverse applications across multiple disciplines. Its unique structure combines functional groups that enable precise control over stereochemistry and reactivity, making it an invaluable tool for advancing chemical research and development.
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